4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol
CAS No.: 853-38-3
Cat. No.: VC8353522
Molecular Formula: C22H17NO
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853-38-3 |
|---|---|
| Molecular Formula | C22H17NO |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 4-(2,5-diphenylpyrrol-1-yl)phenol |
| Standard InChI | InChI=1S/C22H17NO/c24-20-13-11-19(12-14-20)23-21(17-7-3-1-4-8-17)15-16-22(23)18-9-5-2-6-10-18/h1-16,24H |
| Standard InChI Key | OZURDMWNCWKQGN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central pyrrole ring substituted with two phenyl groups at positions 2 and 5, while the nitrogen atom is bonded to a phenyl group bearing a hydroxyl group at the para position. This arrangement creates a conjugated π-system that enhances its electronic properties, as evidenced by its absorption spectra and redox behavior . The IUPAC name, 4-(2,5-diphenylpyrrol-1-yl)phenol, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₇NO |
| Molecular Weight | 311.38 g/mol |
| CAS No. | 853-38-3 |
| SMILES | C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4 |
| InChI Key | OZURDMWNCWKQGN-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol typically involves a Clauson-Kaas cyclization approach, modified for para-substituted N-phenylpyrroles . A common method entails reacting 2,5-diphenylpyrrole with phenol in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions in ethanol or toluene. The reaction proceeds via electrophilic aromatic substitution, with the pyrrole nitrogen attacking the activated phenolic ring.
Example Protocol:
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Reactants: 2,5-Diphenylpyrrole (1.0 equiv), phenol (1.2 equiv), ZnCl₂ (0.1 equiv).
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Conditions: Reflux in ethanol at 80°C for 12 hours.
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Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance yield and purity. Key steps include:
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Catalyst Optimization: Transitioning from ZnCl₂ to heterogeneous catalysts (e.g., montmorillonite K10) to reduce waste.
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Solvent Recycling: Toluene is preferred for its low polarity and ease of recovery.
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Purification: Recrystallization from ethanol-water mixtures achieves >98% purity.
Physicochemical Properties
Infrared Spectroscopy
IR spectra exhibit signature bands:
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Pyrrole Ring: δC-H in-plane bending at 1013–1071 cm⁻¹ and δ=CH out-of-plane bending at 720–730 cm⁻¹ .
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Phenolic -OH: Broad stretch at 3200–3500 cm⁻¹.
Nuclear Magnetic Resonance
¹H NMR (CDCl₃, 400 MHz):
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Pyrrole α-Protons: δ 6.85–7.10 ppm (downfield shift due to electron-withdrawing phenolic -OH) .
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Phenyl Protons: δ 7.20–7.60 ppm (multiplet).
Electrochemical Behavior
Cyclic voltammetry reveals two oxidation waves:
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Pyrrole Ring Oxidation: Eₚₐ = +0.85 V vs. SCE (irreversible).
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Phenolic -OH Oxidation: Eₚₐ = +1.20 V vs. SCE (quasi-reversible) .
The extended conjugation lowers oxidation potentials compared to simpler pyrroles (e.g., N-phenylpyrrole oxidizes at +1.05 V) .
Functional Applications
Organic Electronics
The compound’s conjugated system makes it suitable for:
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OLEDs: As a hole-transport layer due to its high HOMO (-5.2 eV) .
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Electrochromic Devices: Exhibits reversible color changes (colorless ↔ blue) upon oxidation .
Biomedical Research
Preliminary studies suggest:
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Enzyme Inhibition: Binds to cyclooxygenase-2 (COX-2) with IC₅₀ = 12 µM, potentially useful as an anti-inflammatory agent.
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Antimicrobial Activity: MIC = 64 µg/mL against Staphylococcus aureus.
Comparative Analysis with Analogues
Table 2: Property Comparison of N-Phenylpyrrole Derivatives
| Compound | Oxidation Potential (V vs. SCE) | λₘₐₓ (nm) | Application |
|---|---|---|---|
| 4-(2,5-Diphenyl-1H-pyrrol-1-yl)phenol | +0.85, +1.20 | 277 | OLEDs, Sensors |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol | +1.10 | 260 | Catalysis |
| 4-(1H-Pyrrol-1-yl)benzoic acid | +0.95 | 285 | Drug Delivery |
The diphenyl substitution enhances π-conjugation, reducing bandgap and improving charge transport relative to methyl or carboxylic acid derivatives .
Future Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.
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Device Integration: Test in flexible OLED prototypes.
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Biological Screening: Expand toxicity studies to in vivo models.
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